4-(4-bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride
Description
4-(4-Bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride (CAS: 1423029-46-2) is a brominated pyrazole derivative with a trifluoromethyl-substituted benzene core. Its molecular formula is C₁₁H₁₀BrCl₂F₃N₄, and it has a molecular weight of 406.03 g/mol . The compound is a dihydrochloride salt, which enhances its solubility in polar solvents compared to its free base form. Structurally, it features a pyrazole ring substituted with a bromine atom at the 4-position and a trifluoromethyl group on the benzene ring.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-(trifluoromethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N4.2ClH/c12-6-4-18-19(5-6)7-1-2-8(10(16)17)9(3-7)11(13,14)15;;/h1-5H,(H3,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUTXYQLXRJFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)Br)C(F)(F)F)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a bromo group, a trifluoromethyl moiety, and a carboximidamide functional group. Its IUPAC name reflects these components, highlighting its potential for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₃BrF₃N₄·2HCl |
| Molecular Weight | 384.58 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects, while the bromo atom may facilitate halogen bonding, stabilizing the compound's interaction with target sites.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. For example, PDE4 inhibitors have shown efficacy in treating inflammatory conditions by modulating the levels of cyclic adenosine monophosphate (cAMP) in cells .
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses .
Anticancer Potential
The compound has also been evaluated for anticancer activity. In cell line studies, it showed promise in inhibiting the proliferation of various cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under investigation but may include modulation of signaling pathways associated with tumor growth .
Study 1: PDE Inhibition
In a study focused on PDE4 inhibitors, compounds structurally related to this compound demonstrated significant inhibition of PDE4 activity in vitro. The IC50 values for these compounds ranged from 100 nM to 500 nM, indicating potent enzyme inhibition .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound could inhibit cell growth in breast cancer cell lines (MCF-7). The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, suggesting a role in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Key Observations :
Halogen vs. Electron-Withdrawing Groups : The target compound’s 4-bromo-pyrazole and trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, which may enhance metabolic stability compared to methoxy (e.g., Compound 1, ) or methyl (Compound 7, ) substituents.
Salt Form : The dihydrochloride salt improves aqueous solubility relative to neutral carboximidamide analogs .
Hypothetical Property Analysis
While direct experimental data (e.g., solubility, bioactivity) for the target compound are unavailable, inferences can be drawn from structural analogs:
- Steric Hindrance : The bromine atom on the pyrazole ring may hinder interactions with enzymatic targets compared to smaller substituents like chlorine (Compound 3, ).
- Salt vs. Free Base: The dihydrochloride form likely increases polarity, making the compound more suitable for intravenous formulations than neutral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
